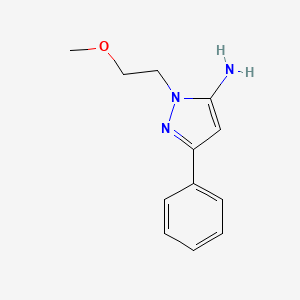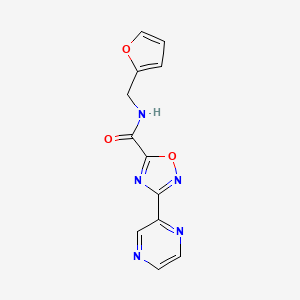![molecular formula C7H8F2O2 B2682958 (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1447942-39-3](/img/structure/B2682958.png)
(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O2 . It is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyl isocyanide and 3-azabicyclo[3.1.0]hexane-6-amine as starting materials . The reaction is carried out in a dry three-necked flask under inert gas conditions .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic ring with a carboxylic acid group attached . The bicyclic ring is a 3,3-difluorobicyclo[3.1.0]hexane, which is a type of cycloalkane .Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the reaction between tert-butyl isocyanide and 3-azabicyclo[3.1.0]hexane-6-amine . This reaction forms the bicyclic ring structure of the compound .Physical and Chemical Properties Analysis
This compound has a boiling point of 275°C and a density of 1.144 . It is stored under inert gas conditions at 2–8 °C . Its pKa is predicted to be 8.52±0.20 .Applications De Recherche Scientifique
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including hexanoic, octanoic, decanoic, and lauric acids, play a significant role in the microbial production of various chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. This inhibition is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance. The effects of carboxylic acids on microbial cells include damage to the cell membrane and internal pH decrease, offering insights into engineering robust microbial strains for improved production processes (Jarboe, Royce, & Liu, 2013).
Fluorinated Alternatives and Environmental Impact
Research into fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) has highlighted the environmental persistence, bioaccumulation, and potential toxicity of these compounds. Efforts to identify safer fluorinated alternatives are ongoing, with studies focusing on their sources, fates, environmental releases, and exposure impacts. These investigations are critical for understanding the environmental and health risks associated with fluorinated compounds and for informing the development of less hazardous alternatives (Wang et al., 2019); (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and degradation of polyfluoroalkyl chemicals, potential precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), have been explored. Understanding microbial degradation pathways and the potential for defluorination is essential for assessing the environmental impact of these substances and for developing strategies to mitigate their persistence and toxicity (Liu & Avendaño, 2013).
Bioaccumulation of Perfluorinated Acids
A critical review of the bioaccumulation potential of perfluorinated acids, including PFCAs and perfluorinated sulfonates (PFASs), in wildlife and the environment has been conducted. This review highlights the complex behavior of these compounds in biological systems and the need for further research to fully understand their bioaccumulation and biomagnification potential (Conder et al., 2008).
Advances in Microbial Production of Medium-Chain Dicarboxylic Acids
Research into the microbial production of medium-chain dicarboxylic acids (MDCAs), used in nylon materials and various industrial applications, underscores the potential of biotechnological approaches for sustainable chemical production. Metabolic engineering and synthetic biology strategies aim to overcome current barriers and enhance the bio-based production of these valuable chemicals, offering a more environmentally friendly alternative to chemical synthesis (Li et al., 2020).
Propriétés
IUPAC Name |
(1S,5R)-3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11)/t3-,4+,5? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCURIODBIIVRJ-NGQZWQHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CC1(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CC1(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2682877.png)




![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)
![tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane](/img/structure/B2682888.png)
![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)


![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)
![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)

